

A Comparative Guide to the Serum Stability of SPDP-Sulfo Conjugates

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Compound of Interest

Compound Name: SPDP-sulfo

Cat. No.: B3181762

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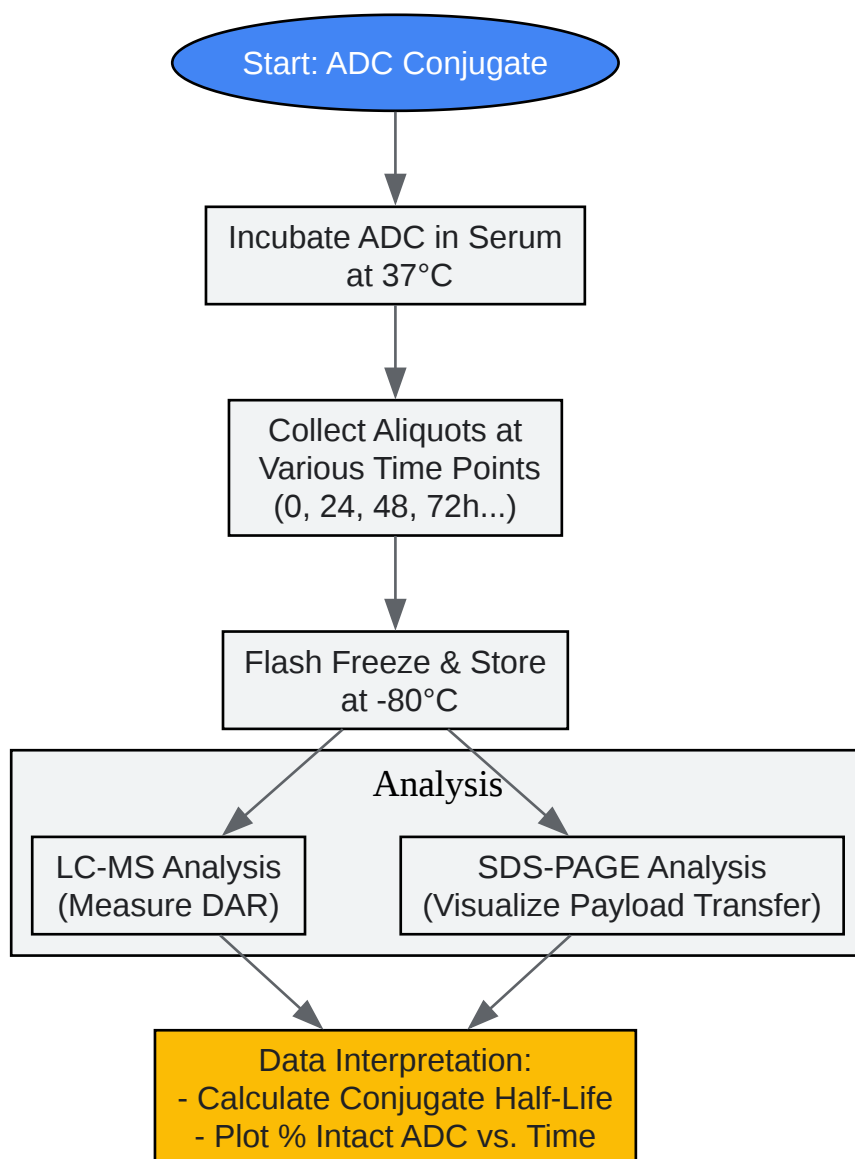
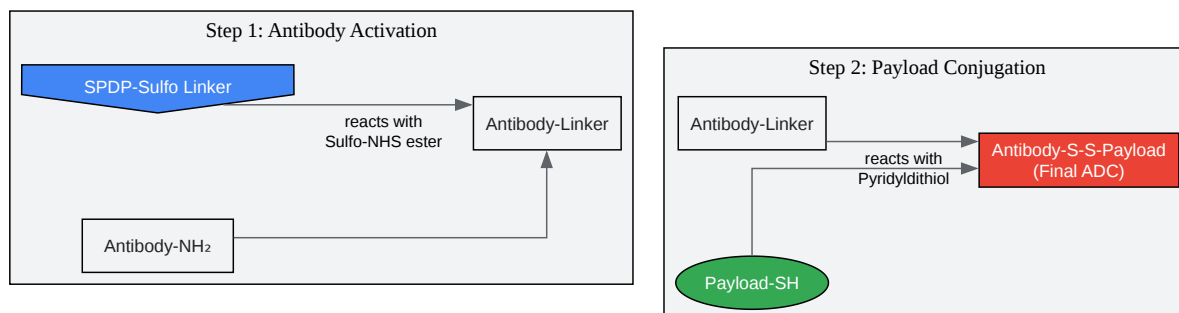
For researchers and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical parameter that dictates its therapeutic efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent the drug from reaching its intracellular target. This guide provides an objective comparison of the serum stability of conjugates formed using the cleavable crosslinker **SPDP-sulfo** against other common linker technologies, supported by experimental data and detailed protocols.

The Chemistry of SPDP-Sulfo Conjugation

SPDP-sulfo (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker used to create ADCs.^{[1][2]} Its mechanism involves two primary reactions:

- The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts with primary amine groups, such as the side chains of lysine residues on an antibody, to form a stable amide bond.
- The pyridyldithiol group reacts with sulfhydryl (thiol) groups on a payload molecule to form a disulfide bond.

This resulting disulfide bond is the key functional component for drug release. It is designed to be cleaved in a reducing environment, a condition found at significantly higher levels inside a target cell compared to the bloodstream.^{[3][4][5]}



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